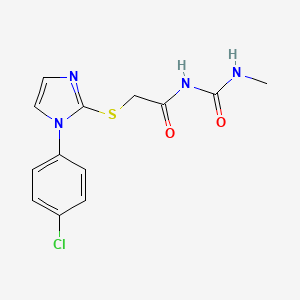
Urea, 1-((1-(p-chlorophenyl)imidazol-2-ylthio)acetyl)-3-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, 1-((1-(p-chlorophenyl)imidazol-2-ylthio)acetyl)-3-methyl- is a complex organic compound that features a urea derivative with an imidazole ring. This compound is notable for its unique structure, which includes a p-chlorophenyl group and a thioacetyl linkage. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The use of catalysts and purification techniques like recrystallization or chromatography is also common .
Análisis De Reacciones Químicas
Types of Reactions
Urea, 1-((1-(p-chlorophenyl)imidazol-2-ylthio)acetyl)-3-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Aplicaciones Científicas De Investigación
Urea, 1-((1-(p-chlorophenyl)imidazol-2-ylthio)acetyl)-3-methyl- has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Urea, 1-((1-(p-chlorophenyl)imidazol-2-ylthio)acetyl)-3-methyl- involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, affecting enzymatic activities and cellular processes. The p-chlorophenyl group may interact with hydrophobic regions of proteins, influencing their function. The thioacetyl linkage can undergo redox reactions, modulating the compound’s activity .
Comparación Con Compuestos Similares
Similar Compounds
Urea, 1-((1-(p-chlorophenyl)imidazol-2-ylthio)acetyl)-3-ethyl-: Similar structure but with an ethyl group instead of a methyl group.
Urea, 1-((1-(p-chlorophenyl)imidazol-2-ylthio)acetyl)-3-phenyl-: Similar structure but with a phenyl group instead of a methyl group.
Uniqueness
The uniqueness of Urea, 1-((1-(p-chlorophenyl)imidazol-2-ylthio)acetyl)-3-methyl- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
60176-51-4 |
|---|---|
Fórmula molecular |
C13H13ClN4O2S |
Peso molecular |
324.79 g/mol |
Nombre IUPAC |
2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(methylcarbamoyl)acetamide |
InChI |
InChI=1S/C13H13ClN4O2S/c1-15-12(20)17-11(19)8-21-13-16-6-7-18(13)10-4-2-9(14)3-5-10/h2-7H,8H2,1H3,(H2,15,17,19,20) |
Clave InChI |
DVRZCMRRZKSYFA-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)NC(=O)CSC1=NC=CN1C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{2-[3-(2-Phenylethenyl)phenyl]ethenyl}naphthalene](/img/structure/B14603380.png)

![4-Methoxy-6-[2-(3,4,5-trimethoxyphenyl)ethyl]-2H-pyran-2-one](/img/structure/B14603388.png)
![N-[3-(9H-Carbazol-9-YL)propyl]prop-2-enamide](/img/structure/B14603396.png)

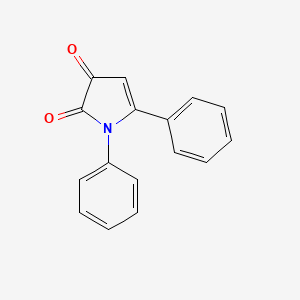

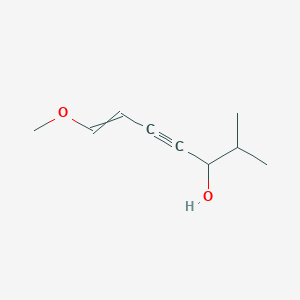
![Ethanesulfonic acid, 2-[(3-aminopropyl)amino]-](/img/structure/B14603433.png)
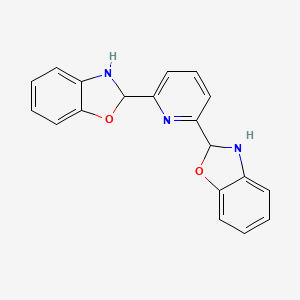
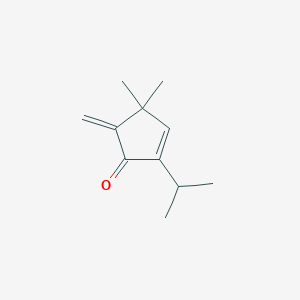

![1-[3,4,6-Tris(benzyloxy)-2-hydroxyphenyl]ethan-1-one](/img/structure/B14603447.png)

